molecular formula C18H18N2O2 B290240 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one

3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one

Cat. No. B290240
M. Wt: 294.3 g/mol
InChI Key: MAPVNYZODLMMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one, also known as MPQ, is a synthetic compound that belongs to the quinazolinone family. MPQ has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one involves its interaction with various enzymes and receptors in the body. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one inhibits the activity of acetylcholinesterase and monoamine oxidase-B, which leads to an increase in the levels of acetylcholine and dopamine, respectively. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one also interacts with the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to improve memory and learning, reduce anxiety and depression-like behaviors, and improve motor function. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has also been shown to reduce oxidative stress and inflammation in the brain and other tissues. In cancer research, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to induce apoptosis and inhibit angiogenesis, which are important processes for cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted effects. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one is also relatively easy to synthesize and has a high purity level. However, one limitation of using 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one in lab experiments is its potential toxicity and side effects, which may vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one research, including the development of more potent and selective 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one analogs, the investigation of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one's effects on other diseases and conditions, and the exploration of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one's potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to determine the optimal dose and duration of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one treatment, as well as its potential side effects and toxicity.

Synthesis Methods

3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with propylamine and anthranilic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 3-methoxybenzaldehyde with propylamine and 2-aminobenzoic acid, followed by cyclization with phosphorus oxychloride. The yield of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one varies depending on the synthesis method used.

Scientific Research Applications

3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning. In Parkinson's disease, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that breaks down dopamine, which is important for movement control. In cancer research, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, colon cancer, and lung cancer.

properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-propylquinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-3-7-17-19-16-11-5-4-10-15(16)18(21)20(17)13-8-6-9-14(12-13)22-2/h4-6,8-12H,3,7H2,1-2H3

InChI Key

MAPVNYZODLMMEJ-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

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